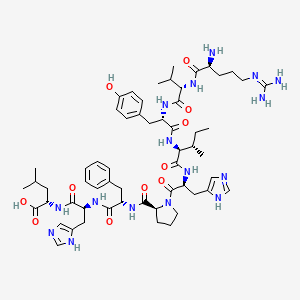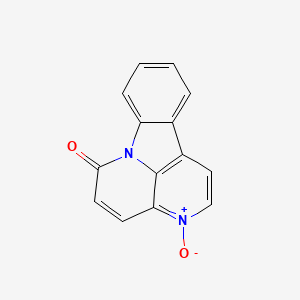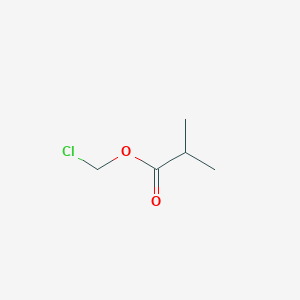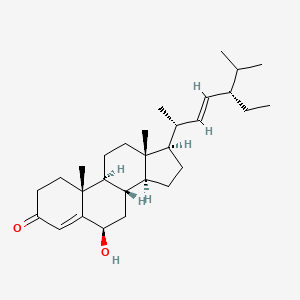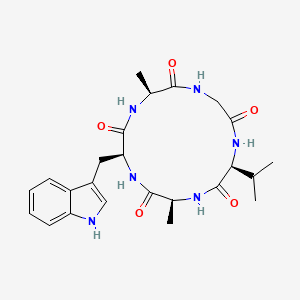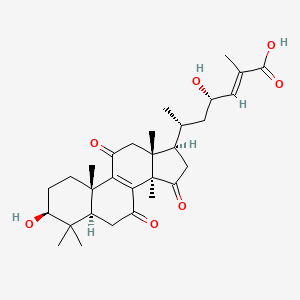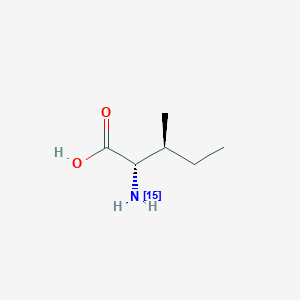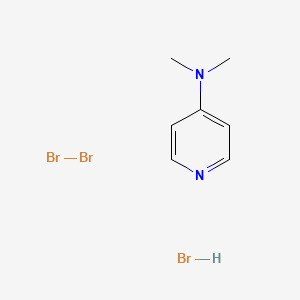
4-Dimethylaminopyridinium Bromide Perbromide
Overview
Description
4-Dimethylaminopyridinium Bromide Perbromide is a chemical compound with the molecular formula C7H11Br3N2 and a molecular weight of 362.89 g/mol . It is commonly used as a brominating agent in various chemical reactions. The compound appears as a light yellow to brown powder or crystal and has a melting point of approximately 130-133°C .
Mechanism of Action
Target of Action
4-Dimethylaminopyridinium Bromide Perbromide is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .
Mode of Action
It is known to cause severe skin burns and eye damage, indicating a strong interaction with biological tissues
Biochemical Pathways
Given its hazardous nature and its impact on the respiratory system , it may interfere with pathways related to cellular respiration and tissue repair.
Pharmacokinetics
It is known to be soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
The primary result of action of this compound is the induction of severe skin burns and eye damage . It may also cause respiratory irritation . These effects likely result from the compound’s interaction with biological tissues and its potential disruption of cellular integrity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at room temperature . It is also recommended to handle this compound in a well-ventilated area or outdoors to minimize respiratory exposure . Furthermore, it should be stored in a corrosive resistant container with a resistant inner liner .
Preparation Methods
4-Dimethylaminopyridinium Bromide Perbromide can be synthesized through the reaction of 4-dimethylaminopyridine with bromine in the presence of hydrobromic acid. The reaction typically involves the following steps:
- Dissolving 4-dimethylaminopyridine in an appropriate solvent such as methanol.
- Adding bromine dropwise to the solution while maintaining a controlled temperature.
- Adding hydrobromic acid to the reaction mixture to facilitate the formation of the perbromide salt.
- Isolating the product by filtration and recrystallization .
Chemical Reactions Analysis
4-Dimethylaminopyridinium Bromide Perbromide is primarily used as a brominating agent. It undergoes various types of chemical reactions, including:
Bromination: It can introduce bromine atoms into organic molecules, particularly in the synthesis of brominated compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can act as an oxidizing agent in certain reactions, although its primary use is in bromination.
Common reagents used in these reactions include organic solvents like methanol and hydrobromic acid. The major products formed from these reactions are typically brominated organic compounds .
Scientific Research Applications
4-Dimethylaminopyridinium Bromide Perbromide has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of brominated organic compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, where bromination is a key step.
Biological Research: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Comparison with Similar Compounds
4-Dimethylaminopyridinium Bromide Perbromide can be compared with other brominating agents such as N-Bromosuccinimide and Pyridinium Tribromide. While all these compounds serve as brominating agents, this compound is unique due to its specific reactivity and the ability to form stable bromonium ion intermediates. This makes it particularly useful in selective bromination reactions .
Similar compounds include:
N-Bromosuccinimide: Commonly used for allylic and benzylic bromination.
Pyridinium Tribromide: Another brominating agent with similar applications but different reactivity profiles.
Properties
IUPAC Name |
N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMYHCVIDRMBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=NC=C1.Br.BrBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92976-81-3 | |
| Record name | 4-(Dimethylamino)pyridine tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



